Dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, enhancing its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyran compounds under controlled conditions. The reaction often requires catalysts such as Lewis acids to facilitate the formation of the spiro structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- Ethyl 1H-indole-3-carboxylates
Uniqueness
Dimethyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its spiro structure, which imparts enhanced stability and biological activity compared to other indole derivatives. This structural feature makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H18N2O8 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
dimethyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C19H18N2O8/c1-26-12(22)8-11-13(16(23)27-2)19(14(15(20)29-11)17(24)28-3)9-6-4-5-7-10(9)21-18(19)25/h4-7H,8,20H2,1-3H3,(H,21,25) |
InChI Key |
XESSCYYEYBSBQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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